5-Aminoimidazole ribonucleotide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of AIR involves several steps. The furanose (5- carbon) sugar in AIR comes from the pentose phosphate pathway, which converts glucose into ribose 5-phosphate (R5P) . The subsequent reactions which attach the amino imidazole portion of the molecule begin when R5P is activated as its pyrophosphate derivative, phosphoribosyl pyrophosphate (PRPP) . This reaction is catalyzed by ribose-phosphate diphosphokinase . Five biosynthetic steps complete the transformation .Molecular Structure Analysis

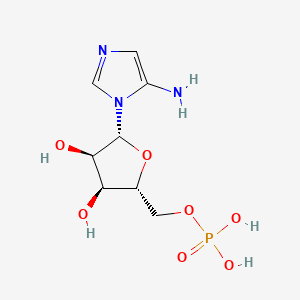

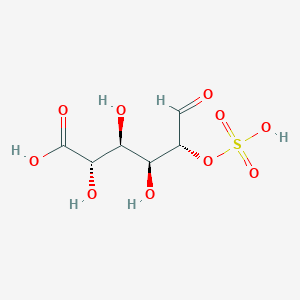

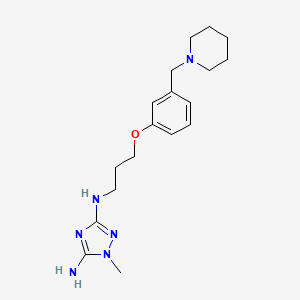

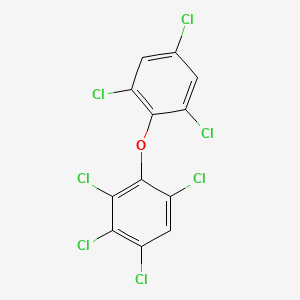

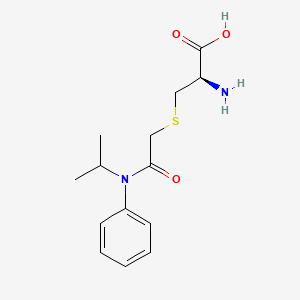

The general structure of a ribonucleotide consists of a phosphate group, a ribose sugar group, and a nucleobase . In the case of AIR, the nucleobase is an aminoimidazole .Chemical Reactions Analysis

AIR is an intermediate in the formation of purine nucleotides via inosine-5-monophosphate, and hence is a building block for DNA and RNA . The vitamins thiamine and cobalamin also contain fragments derived from AIR . It is an intermediate in the adenine pathway and is synthesized from 5′-phosphoribosylformylglycinamidine by AIR synthetase .Physical and Chemical Properties Analysis

AIR is a gray-white, hygroscopic, fluffy solid . Its melting point is 92-94°C .Applications De Recherche Scientifique

Structural and Functional Insights

- PurM Proteins Structures : Crystal structures of 5-aminoimidazole ribonucleotide (AIR) synthetase (PurM) from Thermus thermophilus and Geobacillus kaustophilus reveal insights into ligand binding and structural dynamics of the enzyme (Kanagawa et al., 2015).

Biochemical Pathways

- Purine-Thiamine Metabolic Network : AIR functions as a precursor in Salmonella enterica for thiamine synthesis, illustrating its role in the interconnection between purine and thiamine biosynthesis pathways (Bazurto & Downs, 2011).

- AMPK Activation via Purine Biosynthesis : 5-Aminoimidazole-4-carboxamide ribonucleotide (ZMP) activates AMP-activated protein kinase (AMPK), demonstrating the metabolic significance of AIR in cellular energy sensing and regulation (Asby et al., 2015).

Cellular and Molecular Applications

- Riboswitch Function in Bacteria : A riboswitch class selectively binding ZMP and ZTP (related to AIR) regulates purine biosynthesis and one-carbon metabolism, highlighting a genetic regulatory mechanism influenced by AIR intermediates (Kim, Nelson, & Breaker, 2015).

- Uveal Melanoma Cell Growth Inhibition : The application of aminoimidazole carboxamide ribonucleotide (AICAR) in uveal melanoma cell lines showcases the potential therapeutic role of AIR derivatives in cancer treatment (Al-Moujahed et al., 2014).

Enzymatic and Chemical Analysis

- Enzyme PAICS Structure and Function : The structure of the bifunctional enzyme PAICS, which catalyzes steps in purine biosynthesis involving AIR, provides insights into substrate binding and enzyme functionality across species (Taschner et al., 2013).

- PurE Enzyme Activity Assay : Understanding the biochemical conversion of AIR in the PurE enzyme can guide the development of antimicrobial targets and facilitate high-throughput screening methods (Sullivan et al., 2014).

Synthetic Applications and Drug Discovery

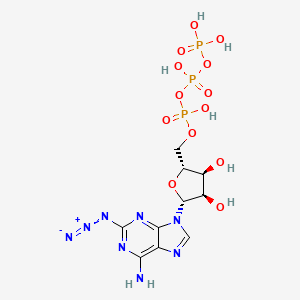

- Synthesis of Cyclic Dinucleotide Analogues : The chemical synthesis of cyclic di-5-aminoimidazole-4-carboxamide-1-β-d-ribofuranosyl monophosphate (c-di-ZMP) provides new avenues for exploring CDN structures and functions, contributing to the understanding of AIR-related molecules (Tarashima et al., 2021).

- AICAr in Cancer Therapy : Research on AICAr's AMPK-dependent and independent effects informs its application in cancer therapy and highlights the need for careful interpretation of its effects in AMPK signaling pathways (Visnjic et al., 2021).

Mécanisme D'action

5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) is an intermediate in the generation of inosine monophosphate and analog of adenosine monophosphate (AMP) that is capable of stimulating AMP-dependent protein kinase (AMPK) activity . AICAR has been used clinically to treat and protect against cardiac ischemic injury .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(2R,3S,4R,5R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N3O7P/c9-5-1-10-3-11(5)8-7(13)6(12)4(18-8)2-17-19(14,15)16/h1,3-4,6-8,12-13H,2,9H2,(H2,14,15,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDACUKOKVHBVHJ-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C=N1)C2C(C(C(O2)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N(C=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60948494 | |

| Record name | 1H-Imidazol-5-amine, 1-(5-O-phosphono-beta-D-ribofuranosyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Aminoimidazole ribonucleotide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001235 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25635-88-5 | |

| Record name | Aminoimidazole ribonucleotide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25635-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoimidazole ribotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025635885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazol-5-amine, 1-(5-O-phosphono-beta-D-ribofuranosyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminoimidazole ribonucleotide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001235 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

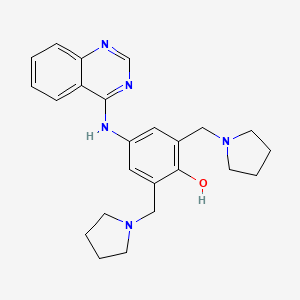

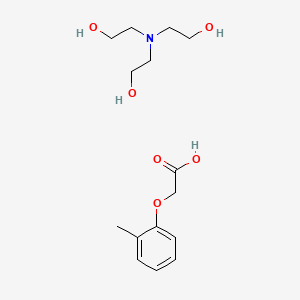

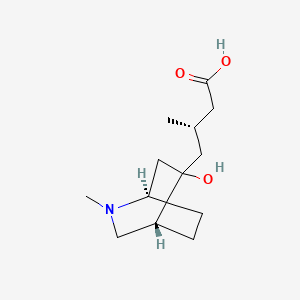

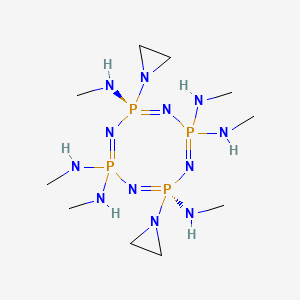

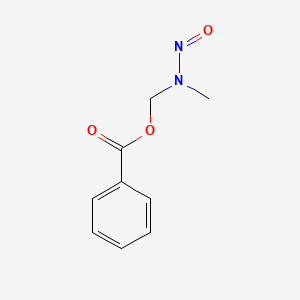

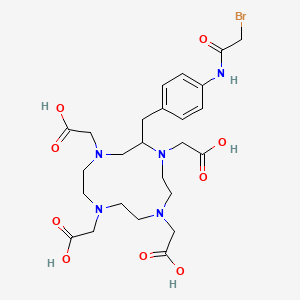

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-3-(methylamino)-1,3-thiazolidin-4-one](/img/structure/B1216530.png)